molecular formula C7H14ClN B1525955 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 943516-55-0

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B1525955
CAS No.: 943516-55-0
M. Wt: 147.64 g/mol
InChI Key: HEMYJVAMSVISRT-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride is a significant chemical compound with notable applications in pharmaceuticals and other industries. This compound is a crucial intermediate in the synthesis of various drugs, including antiviral medications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis. This method involves reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by an alkaline reaction in anhydrous THF. The resulting intermediate is then combined with N,N'-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation.

Industrial Production Methods: Industrial production of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves scaling up the aforementioned synthetic routes. The process requires careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in pharmaceutical and industrial applications.

Scientific Research Applications

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride is extensively used in scientific research due to its versatility. It serves as a key intermediate in the synthesis of antiviral drugs such as boceprevir, a protease inhibitor for hepatitis C, and pf-07321332, an oral medication for COVID-19. Additionally, it is used in the development of other pharmaceuticals and chemical research.

Comparison with Similar Compounds

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific structural features and applications. Similar compounds include other bicyclic amines and derivatives, which may have different reactivity and uses. The uniqueness of this compound lies in its efficiency and effectiveness in drug synthesis and other applications.

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Properties

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7(2)5-3-8-4-6(5)7;/h5-6,8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMYJVAMSVISRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943516-55-0
Record name 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 2
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 3
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 4
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 5
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 6
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride

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